molecular formula C6H11NO5 B163413 N-(2-hydroxyethyl)aspartic acid CAS No. 125677-11-4

N-(2-hydroxyethyl)aspartic acid

Cat. No. B163413
M. Wt: 177.16 g/mol
InChI Key: NWVHTDWHXVPUEF-BYPYZUCNSA-N
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Description

“N-(2-hydroxyethyl)aspartic acid” is a chemical compound . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of “N-(2-hydroxyethyl)aspartic acid” involves the reaction of biogenic acids with ethanolamine and hydrogen using small amounts of water as solvent together with solid catalysts . The products obtained, N-(2-hydroxyethyl)-2-pyrrolidones, are subsequently converted in a continuous gas phase dehydration over simple sodium-doped silica .


Molecular Structure Analysis

The molecular structure of “N-(2-hydroxyethyl)aspartic acid” involves the coordination of HEDTA to Np(V) in a tridentate mode through two oxygens of two carboxylic groups and one nitrogen of the amine group .


Chemical Reactions Analysis

“N-(2-hydroxyethyl)aspartic acid” can be used for convenient drug loading and controlled release . It can also be used in the isolation of aspartic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-hydroxyethyl)aspartic acid” were studied, and isotherms of a surface tension of homologous series of these compounds on a liquid-gas interface in water and hydrochloric acid were obtained .

Scientific Research Applications

  • Biomedical Applications :

    • A study by Zhongjie (2008) explored the synthesis of novel fullerene aspartic acid, highlighting its potential in the biomedical field (L. Zhongjie, 2008).
    • Research on aspartic acid derivatives, including those similar to N-(2-hydroxyethyl)aspartic acid, has shown their value as precursors to artificial dipeptide sweeteners like neotame and advantame, important in the food industry (Jielin Zhang et al., 2019).
  • Polymer Science and Material Engineering :

    • Sarıca et al. (2017) discussed the synthesis of poly(2-hydroxyethyl methacrylate-N-methacryloyl-(l)-lysine) cryogels for isolating aspartic acid, demonstrating its application in complex environmental settings (Büşra Sarıca et al., 2017).
    • A study by Vakili and Rahneshin (2013) synthesized novel natural hydrogels based on starch and L-aspartic acid, highlighting their potential in drug delivery systems due to their temperature-responsive swelling behavior and superabsorbency properties (M. Vakili & Nahid Rahneshin, 2013).
  • Chemical Synthesis and Catalysis :

    • Jefford, Jian, and Lu Zhi-Hui (1993) achieved a diastereospecific synthesis of 3-amino-2-hydroxy acids using L-aspartic acid, an approach relevant for the synthesis of complex molecules (C. W. Jefford et al., 1993).
    • Yue et al. (2017) utilized amino acid ionic liquids including derivatives of aspartic acid for the conversion of CO2 to form cyclic carbonate, demonstrating the role of aspartic acid derivatives in green chemistry applications (S. Yue et al., 2017).

Safety And Hazards

“N-(2-hydroxyethyl)aspartic acid” is considered hazardous. It causes severe skin burns and eye damage, may cause an allergic skin reaction, and may damage the unborn child . It is advised against food, drug, pesticide or biocidal product use .

Future Directions

“N-(2-hydroxyethyl)aspartic acid” has potential applications in various areas of biomedicine due to its excellent biocompatibility and biodegradability . It can be used for the isolation of amino acids from complex environments . It is also a promising candidate for the isolation of aspartic acid and lysozyme owing to their enhanced performance and specificity, low cost, and high reusability .

properties

IUPAC Name

(2S)-2-(2-hydroxyethylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO5/c8-2-1-7-4(6(11)12)3-5(9)10/h4,7-8H,1-3H2,(H,9,10)(H,11,12)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVHTDWHXVPUEF-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)N[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479055
Record name N-(2-hydroxyethyl)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)aspartic acid

CAS RN

125677-11-4
Record name N-(2-hydroxyethyl)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Metsärinne, P Peltonen, R Aksela, T Tuhkanen - Chemosphere, 2004 - Elsevier
The purpose of this study was to evaluate photodegradabilities of the following new low-nitrogen chelating agents: N-bis[(carboxymethoxy)ethyl]glycine (compound 1), N-bis[(1,2-…
Number of citations: 8 www.sciencedirect.com
H Hyvönen, R Aksela - Journal of Coordination Chemistry, 2007 - Taylor & Francis
In a search for environmentally friendly metal chelating ligands the complex formation equilibria of N-bis[2-(1,2-dicarboxyethoxy)ethyl] glycine (BCA5), N-bis[2-(1,2-dicarboxyethoxy)ethyl…
Number of citations: 8 www.tandfonline.com
BR Cox, FW Eastwood, BK Snell, L Todd - Journal of the Chemical …, 1970 - pubs.rsc.org
The Structure of the Antibiotic Ostreogrycin B3 I / I Page 1 CHEMICAL COMMUNICATIONS, 1970 The Structure of the Antibiotic Ostreogrycin B3 By BR Cox and FW EASTWOOD* (…
Number of citations: 5 pubs.rsc.org
S Metsärinne, E Ronkainen, R Aksela… - … of Chromatography A, 2005 - Elsevier
A simple and sensitive high performance liquid chromatographic (HPLC) method with UV detection was developed for the determination of new diethanolamine derivative complexing …
Number of citations: 11 www.sciencedirect.com
S Metsärinne, E Ronkainen, T Tuhkanen… - Science of the total …, 2007 - Elsevier
The biodegradability of four novel diethanolamine derivative complexing agents was examined by using two biodegradation tests standardised by OECD (301B and 301F). …
Number of citations: 18 www.sciencedirect.com
PS Piispanen, PM Pihko - Tetrahedron letters, 2005 - Elsevier
A practical and general one-pot synthesis of mono-N-substituted, functionalized aspartic acids has been developed. The N-substituted aspartic acids are formed directly from alkali …
Number of citations: 16 www.sciencedirect.com
H Hyvönen - 2008 - Helsingin yliopisto
Number of citations: 27
ВБ Вайнер, ЗП Авдюнина, ЕМ Баранова… - 1995 - elibrary.ru
Использование: в химической промышленности, в частности в производстве текстильно-вспомогательных веществ. Сущность изобретения: продукт моноэфиры N-(2-оксиэтил…
Number of citations: 0 elibrary.ru

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